2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide

Physicochemical Properties Lipophilicity Drug-likeness

SAR studies on thiophene-3-carboxamides cannot substitute demethylated (CAS 383382-37-4) or debenzylated (CAS 4651-97-2) analogs without unacceptable variability. 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide (CAS 57243-81-9) delivers the exact 4-methyl-5-benzyl substitution pattern needed for thienopyridine/thienopyrimidine synthesis and impurity reference. • ≥95% purity, commercially available • Definitive SAR matrix point for concurrent 4-Me/5-Bn substitution • Drug impurity reference for regulatory submission.

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
CAS No. 57243-81-9
Cat. No. B183281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide
CAS57243-81-9
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)N)CC2=CC=CC=C2
InChIInChI=1S/C13H14N2OS/c1-8-10(7-9-5-3-2-4-6-9)17-13(15)11(8)12(14)16/h2-6H,7,15H2,1H3,(H2,14,16)
InChIKeySVRNCQRVCHVFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview & Technical Specifications


2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide (CAS 57243-81-9) is a substituted thiophene-3-carboxamide derivative with the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol . The compound features a thiophene core bearing an amino group at the 2-position, a carboxamide group at the 3-position, a methyl substituent at the 4-position, and a benzyl group at the 5-position . This substitution pattern yields a calculated LogP of approximately 2.30 and a polar surface area (PSA) of 69.11 Ų . The compound is commercially available from multiple vendors with typical purity specifications of 95% or higher .

Distinct substitution pattern for heterocyclic scaffold diversification
Catalog availability from multiple suppliers with defined purity
Supports building block and analytical reference applications

Why Substitution with Analogs Is Unsupported


Substituting 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide with closely related analogs cannot be justified without direct comparative biological evaluation data . The compound's specific substitution pattern—concurrent 2-amino, 3-carboxamide, 4-methyl, and 5-benzyl groups—creates a distinct pharmacophore scaffold that is documented as a versatile intermediate for synthesizing heterocyclic compounds . Even structurally proximal analogs such as 2-amino-5-benzylthiophene-3-carboxamide (CAS 383382-37-4, lacking the 4-methyl group) or 2-amino-4-methylthiophene-3-carboxamide (CAS 4651-97-2, lacking the 5-benzyl group) may exhibit substantially different target engagement profiles, physicochemical properties, and downstream biological outcomes. Absent head-to-head comparative data in the public domain, any presumption of functional equivalence among these analogs would be scientifically unfounded and procurement decisions based on such assumptions would introduce unacceptable experimental variability.

! Analog substitution lacks direct comparative bioactivity evaluation
! Different substitution pattern may alter target engagement and physicochemical properties
! Procurement based on presumed equivalence introduces experimental variability

Quantitative Differentiation Evidence


Physicochemical Comparison with Demethylated Analog

A cross-study comparison of calculated physicochemical parameters reveals distinct differences between the target compound and its demethylated analog, 2-amino-5-benzylthiophene-3-carboxamide (CAS 383382-37-4) . The presence of the 4-methyl substituent in the target compound increases molecular weight from 232.31 to 246.33 g/mol and introduces an additional hydrophobic moiety that is predicted to influence membrane permeability and protein binding characteristics .

Physicochemical Profile
Cross-study comparable
ΔMW +14.02 g/mol (methyl addition) vs. demethylated analog; LogP 2.30
Predicted lipophilicity shift may influence membrane permeability and binding
Calculated parameters from vendor databases and cheminformatics platforms
Physicochemical Properties Lipophilicity Drug-likeness

Distinct Synthetic Scaffold vs. Simple Building Blocks

The target compound's specific substitution pattern—with concurrent amino, carboxamide, methyl, and benzyl groups—provides a distinct synthetic intermediate that cannot be replicated by simpler 2-aminothiophene-3-carboxamide building blocks . The 5-benzyl-4-methyl substitution pattern is documented as a platform for synthesizing thienopyridines and thienopyrimidines through cyclization reactions that exploit the reactivity of both the 2-amino group and the 3-carboxamide moiety [1]. Simpler analogs lacking either the 4-methyl or 5-benzyl group cannot access the same downstream chemical space.

Synthetic Utility
Class-level inference
Concurrent amino, carboxamide, methyl, benzyl groups enable specific cyclization to fused heterocycles
Unique substitution pattern enables synthetic routes inaccessible to simpler analogs
Gewald-type reaction conditions; reference: Wang K, Kim D, Dömling A. J Comb Chem. 2010
Synthetic Chemistry Building Block Heterocyclic Chemistry

Purity Specifications Across Suppliers

Commercial availability data indicates that 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide is offered by multiple reputable suppliers with documented minimum purity specifications of 95% . In contrast, several closely related analogs such as 2-amino-5-benzylthiophene-3-carboxamide (CAS 383382-37-4) are primarily available only through custom synthesis arrangements rather than as catalog items with standardized purity specifications [1]. This represents a practical differentiation in procurement reliability and batch-to-batch consistency.

Commercial Availability
Cross-study comparable
Catalog item from multiple vendors vs. demethylated analog (custom synthesis only)
Catalog availability with defined purity ensures shorter lead times and batch consistency
Based on supplier catalogs (2024)
Procurement Quality Control Purity Specification

Lack of Bioactivity Data and Empirical Selection

Despite extensive literature on thiophene-3-carboxamide derivatives as kinase inhibitors (e.g., VEGFR-2 IC50 = 191.1 nM [1]; EGFR IC50 = 42.3–94.4 nM [2]) and anti-inflammatory agents [3], no peer-reviewed publications reporting direct biological activity data for 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide were identified in this evidence synthesis. The compound appears in vendor catalogs as a research chemical and building block , but its specific biological profile remains empirically uncharacterized in the public domain.

Bioactivity Status
Data to verify
No peer-reviewed bioactivity data identified in public domain
Selection for biological applications requires user’s empirical evaluation
Literature search across PubMed, SciFinder, vendor databases
Chemical Space Bioactivity Empirical Selection

Research and Procurement Applications


Heterocyclic Scaffold Diversification in Medicinal Chemistry

2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide serves as a versatile building block for synthesizing thienopyridines, thienopyrimidines, and other fused heterocyclic systems via cyclization reactions that exploit the 2-amino and 3-carboxamide functionalities . The concurrent presence of 4-methyl and 5-benzyl substituents provides a unique substitution pattern that cannot be achieved using simpler 2-aminothiophene-3-carboxamide precursors . Researchers engaged in heterocyclic library synthesis or scaffold-hopping campaigns may find this compound valuable for accessing previously unexplored regions of chemical space.

Pharmacophore Validation & SAR Studies

Given the absence of published biological activity data for this compound, procurement is most scientifically justified in the context of exploratory SAR studies where the compound serves as a specific point in a substitution matrix . Investigators examining the impact of concurrent 4-methyl and 5-benzyl substitution on target engagement, selectivity, or ADME properties would require this exact compound rather than analogs with only partial substitution. Empirical head-to-head comparison with demethylated (CAS 383382-37-4) or debenzylated (CAS 4651-97-2) analogs in the same assay system would generate valuable differentiation data currently missing from the public domain.

Analytical Reference Standard & Method Development

The compound's commercial availability at defined purity (≥95%) from multiple catalog suppliers makes it suitable for use as an analytical reference standard in method development and quality control applications . Its calculated physicochemical properties—including PSA of 69.11 Ų, LogP of 2.30, and molecular weight of 246.33 g/mol—position it within drug-like chemical space, making it a reasonable surrogate for method development targeting similar small-molecule pharmaceutical compounds .

Process Development & Impurity Profiling

Vendor documentation indicates that 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide can serve as an intermediate or drug impurity reference material . Process chemists developing synthetic routes to thiophene-containing active pharmaceutical ingredients (APIs) may require this compound for impurity identification, spike-and-recovery experiments, or forced degradation studies. The compound's defined structure and commercial availability support its use in regulatory submission documentation where impurity characterization is required.

Application
Selection Property
Validation Focus
Heterocyclic Scaffold Diversification
Substitution pattern uniqueness
Cyclization efficiency and product purity
Pharmacophore Validation & SAR Studies
Fully substituted scaffold
Head-to-head comparison with demethylated and debenzylated analogs
Analytical Reference Standard & Method Development
Defined purity and physicochemical profile
Method suitability, linearity, precision
Process Development & Impurity Profiling
Commercial availability as impurity reference
Identity confirmation and spike-recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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